molecular formula C7H17ISi B6184522 ethyl(3-iodopropyl)dimethylsilane CAS No. 2624122-58-1

ethyl(3-iodopropyl)dimethylsilane

Cat. No.: B6184522
CAS No.: 2624122-58-1
M. Wt: 256.20 g/mol
InChI Key: LUCKOPJOJSLJSU-UHFFFAOYSA-N
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Description

Ethyl(3-iodopropyl)dimethylsilane is an organosilicon compound with the molecular formula C7H17ISi. It is a versatile compound used in various chemical reactions and industrial applications due to its unique properties, such as its ability to act as a precursor in the synthesis of other organosilicon compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl(3-iodopropyl)dimethylsilane can be synthesized through several methods. One common method involves the reaction of 3-iodopropyltrimethoxysilane with ethylmagnesium bromide in the presence of a catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 2-4 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and chromatography, helps in achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl(3-iodopropyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides, amines, or thiols.

    Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.

    Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like acetone or ethanol at room temperature.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used, often in aqueous or organic solvents.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed, usually in anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include ethyl(3-chloropropyl)dimethylsilane, ethyl(3-aminopropyl)dimethylsilane, and ethyl(3-thiopropyl)dimethylsilane.

    Oxidation Reactions: Products include ethyl(3-hydroxypropyl)dimethylsilane and ethyl(3-siloxypropyl)dimethylsilane.

    Reduction Reactions: Products include ethyl(3-propyl)dimethylsilane.

Scientific Research Applications

Ethyl(3-iodopropyl)dimethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a precursor in the formation of silicon-based polymers.

    Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their structure and function.

    Industry: this compound is used in the production of specialty coatings, adhesives, and sealants due to its ability to enhance adhesion and durability.

Mechanism of Action

The mechanism of action of ethyl(3-iodopropyl)dimethylsilane involves its ability to undergo various chemical transformations, which allows it to interact with different molecular targets. For example, in substitution reactions, the iodine atom can be replaced by other functional groups, enabling the compound to form new bonds and structures. The pathways involved in these reactions often include nucleophilic attack, oxidation, and reduction processes.

Comparison with Similar Compounds

Ethyl(3-iodopropyl)dimethylsilane can be compared with other similar compounds, such as:

  • Ethyl(3-chloropropyl)dimethylsilane
  • Ethyl(3-bromopropyl)dimethylsilane
  • Ethyl(3-aminopropyl)dimethylsilane
  • Ethyl(3-thiopropyl)dimethylsilane

Uniqueness

The uniqueness of this compound lies in its iodine substituent, which makes it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide variety of derivatives, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

2624122-58-1

Molecular Formula

C7H17ISi

Molecular Weight

256.20 g/mol

IUPAC Name

ethyl-(3-iodopropyl)-dimethylsilane

InChI

InChI=1S/C7H17ISi/c1-4-9(2,3)7-5-6-8/h4-7H2,1-3H3

InChI Key

LUCKOPJOJSLJSU-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)CCCI

Purity

95

Origin of Product

United States

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